N-methyl-1-butylhydrazine-carboxamide
Description
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-amino-1-butyl-3-methylurea |
InChI |
InChI=1S/C6H15N3O/c1-3-4-5-9(7)6(10)8-2/h3-5,7H2,1-2H3,(H,8,10) |
InChI Key |
PSPYLOVWGDJJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)NC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-1-butylhydrazine-carboxamide with analogous hydrazine-carboxamide derivatives, focusing on structural features, physical properties, and spectroscopic data.
Alkyl Chain Variations in N-Alkyl Hydrazine Carboxamides
Compounds with varying alkyl chain lengths and substituents demonstrate how structural modifications influence properties:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., pentadecyl in 2o) increase molecular weight and lipophilicity, reflected in higher melting points (178–196°C) compared to shorter chains like butyl .
- Substituent Effects : The trifluoromethyl benzoyl group in 2o–2q introduces strong electron-withdrawing effects, altering IR carbonyl stretches (1665–1670 cm⁻¹) compared to simpler alkyl groups .
Aromatic and Heterocyclic Modifications
Hydrazine carboxamides with aromatic or heterocyclic substituents exhibit distinct properties:
Key Observations :
- Heterocyclic Moieties: Imidazole (5f) and quinazolinone (A3) groups introduce hydrogen-bonding sites, influencing biological activity and solubility .
Functional Group Comparisons
Functional groups such as hydroxy or thioamide moieties further diversify properties:
Q & A
Q. What are the common synthetic routes for preparing N-methyl-1-butylhydrazine-carboxamide in laboratory settings?
The synthesis typically involves coupling reactions between substituted hydrazines and carboxamide precursors. For example:
- Route 1 : Reacting N-methylhydrazine with a butyl-substituted acyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Route 2 : Employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between hydrazine derivatives and carboxylic acids . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) are critical to minimize side reactions. Purification often involves column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR signals for hydrazine NH protons (~δ 3.0–4.0 ppm) and carboxamide carbonyl groups (~δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for biological assays) using reverse-phase C18 columns and UV detection at 210–254 nm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., N-H stretch at ~3200–3300 cm⁻¹, C=O stretch at ~1650–1700 cm⁻¹) .
Q. What are the typical chemical reactions that this compound undergoes, and under what conditions?
The compound participates in:
- Oxidation : Reacts with KMnO4 or H2O2 under acidic conditions to form hydrazine oxides .
- Reduction : LiAlH4 in anhydrous ether reduces the carboxamide group to a methylene amine .
- Substitution : Nucleophilic displacement of the butyl group with amines or thiols under basic conditions (e.g., NaOH in ethanol) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalysis : Introduce palladium-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups selectively .
- In-line Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers address contradictory data in biological activity studies of hydrazine-carboxamide derivatives?
Contradictions often arise from:
- Assay Variability : Validate cytotoxicity results using orthogonal methods (e.g., MTT assay vs. ATP-based luminescence) .
- Structural Analogues : Compare activity across derivatives (e.g., phenyl vs. pyridyl substitutions) to identify pharmacophore requirements .
- Solubility Factors : Pre-treat compounds with DMSO or cyclodextrins to ensure uniform dispersion in biological media .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases) based on crystal structures .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
Q. How do structural modifications at the hydrazine moiety affect the compound's reactivity and bioactivity?
- Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce enzymatic hydrolysis but may hinder target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) enhance oxidative stability but decrease nucleophilicity .
- Bioisosteres : Replacing the carboxamide with a sulfonamide group improves metabolic stability without compromising affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
